molecular formula C25H33D4NO4 B1164633 17-phenyl trinor Prostaglandin F2α ethyl amide-d4

17-phenyl trinor Prostaglandin F2α ethyl amide-d4

Cat. No. B1164633
M. Wt: 419.6
InChI Key: AQOKCDNYWBIDND-BJZNXRQDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-phenyl trinor Prostaglandin F2α ethyl amide (17-phenyl trinor PGF2α ethyl amide) is sold under the Allergan trade name Bimatoprost and is an F-series PG analog which has been approved for use as an ocular hypotensive drug. Investigations in our lab have shown that 17-phenyl trinor PGF2α ethyl amide is converted by an amidase enzymatic activity in the bovine and human cornea to yield the corresponding free acid, with a conversion rate of about 40 µg/g corneal tissue/24 hours. The free acid, 17-phenyl trinor PGF2α, is a potent FP receptor agonist. In human and animal models of glaucoma, FP receptor agonist activity corresponds very closely with intraocular hypotensive activity.

Scientific Research Applications

Ocular Hypotensive Agent

Bimatoprost, the ethyl amide derivative of 17-phenyl-trinor PGF2α, is a unique ocular hypotensive agent. It is intrinsically active as a prostaglandin FP agonist and acts as a prostaglandin analog prodrug. Human and rabbit ocular tissue (cornea, iris/ciliary body, and sclera) can convert bimatoprost to the potent prostaglandin FP agonist 17-phenyl-trinor PGF2α. This conversion is crucial for its ocular hypotensive effect, attributed to its activity as a prostaglandin receptor agonist (Hellberg et al., 2003).

Prostaglandin FP Receptor Agonism

Bimatoprost and its free acid, 17-phenyl-trinor PGF2α, act as FP receptor agonists. They exhibit binding affinity and agonistic properties at the human ocular FP prostaglandin receptor, mobilizing intracellular Ca2+ in HEK-293 cells expressing the cloned human ciliary body FP receptor. This activation contributes to their ocular pharmacological effects (Sharif et al., 2003).

Antitumor Potential in Breast Cancer

17-Trifluoromethyl phenyl trinor prostaglandin F2α demonstrates potential as an antitumor candidate for breast cancer. It suppresses tumor volume and normalizes various serum and hematological parameters in animal models. This compound could be a novel therapeutic agent in breast cancer treatment (Mutukuru & Vijayakumar, 2021).

In Vitro Metabolism and Hydrolysis

In vitro studies indicate that bimatoprost undergoes enzymatic amidase activity in corneal tissues, converting it to the corresponding prostaglandin carboxylic acid. This hydrolysis process generates a potent prostanoid FP receptor agonist and might contribute to its ocular pressure-lowering effects in patients treated with bimatoprost (Maxey et al., 2002).

properties

Product Name

17-phenyl trinor Prostaglandin F2α ethyl amide-d4

Molecular Formula

C25H33D4NO4

Molecular Weight

419.6

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2

InChI Key

AQOKCDNYWBIDND-BJZNXRQDSA-N

SMILES

O[C@@H]1[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(NCC)=O)[C@@H](/C=C/[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1

synonyms

Bimatoprost-d4; 17-phenyl trinor PGF2α ethyl amide-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-phenyl trinor Prostaglandin F2α ethyl amide-d4
Reactant of Route 2
17-phenyl trinor Prostaglandin F2α ethyl amide-d4
Reactant of Route 3
17-phenyl trinor Prostaglandin F2α ethyl amide-d4
Reactant of Route 4
17-phenyl trinor Prostaglandin F2α ethyl amide-d4
Reactant of Route 5
17-phenyl trinor Prostaglandin F2α ethyl amide-d4
Reactant of Route 6
17-phenyl trinor Prostaglandin F2α ethyl amide-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.